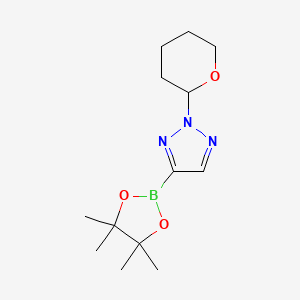
1-(4-bromobutyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-4-chlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromobutyl group and a chlorine atom
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
Target of Action
Similar compounds such as bromoalkyl-1,4-benzoquinones have been studied for their interaction with cox signaling .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets and cause changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways .
Pharmacokinetics
A similar compound, 4-bromo-1-butylboronic acid catechol ester, has been shown to have low gi absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromobutyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobutyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of new substituted benzene derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced alkylbenzene derivatives.
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Bromobutyl)-4-iodobenzene: Contains an iodine atom, leading to different reactivity.
1-(4-Bromobutyl)-4-methylbenzene: Substituted with a methyl group, affecting its chemical properties.
Uniqueness: 1-(4-Bromobutyl)-4-chlorobenzene is unique due to the combination of the bromobutyl group and chlorine atom, which imparts distinct reactivity and potential applications. The presence of both halogen atoms allows for versatile chemical transformations and the formation of diverse derivatives.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromobutyl)-4-chlorobenzene involves the reaction of 4-chlorobenzene with 4-bromobutylmagnesium bromide, followed by acidification to yield the desired product.", "Starting Materials": [ "4-chlorobenzene", "4-bromobutylmagnesium bromide", "diethyl ether", "hydrochloric acid", "sodium chloride", "magnesium" ], "Reaction": [ "Prepare 4-bromobutylmagnesium bromide by adding magnesium turnings to a solution of 4-bromobutyl bromide in diethyl ether under an inert atmosphere.", "Add the resulting Grignard reagent to a solution of 4-chlorobenzene in diethyl ether at low temperature and stir for several hours.", "Quench the reaction by slowly adding hydrochloric acid to the reaction mixture, followed by the addition of sodium chloride to aid in the separation of the organic and aqueous layers.", "Extract the organic layer and wash with water, then dry over anhydrous magnesium sulfate.", "Filter and concentrate the crude product, then purify by column chromatography to yield 1-(4-bromobutyl)-4-chlorobenzene." ] } | |
Número CAS |
158607-05-7 |
Fórmula molecular |
C10H12BrCl |
Peso molecular |
247.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



